Emmotin D
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Overview
Description
Emmotin D is a naturally occurring compound found in certain plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound has garnered interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emmotin D involves several steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Process optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Emmotin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Emmotin D has a wide range of scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological systems, including its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Emmotin D involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by:
Binding to receptors: this compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibiting enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating gene expression: this compound can influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Emmotin A: Another compound from the same family with similar biological activities.
Emmotin H: Known for its antioxidant properties.
Oxcarbazepine Related Compound D: Shares some structural similarities with Emmotin D.
Uniqueness of this compound
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its distinct chemical structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
CAS No. |
53915-47-2 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
11-hydroxy-10-(2-hydroxypropan-2-yl)-7-methyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one |
InChI |
InChI=1S/C15H14O4/c1-7-4-5-8-11-9(7)6-10(15(2,3)18)12(16)13(11)19-14(8)17/h4-6,16,18H,1-3H3 |
InChI Key |
NRYQRYXWSGRVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C3C2=C(C=C1)C(=O)O3)O)C(C)(C)O |
Origin of Product |
United States |
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